molecular formula C7H4ClF3O2 B1425527 5-Chloro-2-(trifluoromethoxy)phenol CAS No. 1092461-24-9

5-Chloro-2-(trifluoromethoxy)phenol

Cat. No. B1425527
M. Wt: 212.55 g/mol
InChI Key: GJVJHMOKPZBOMS-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 1092461-24-9 . It has a molecular weight of 212.56 . The compound is stored at ambient temperature and is in liquid form . The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)phenol .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(trifluoromethoxy)phenol is 1S/C7H4ClF3O2/c8-4-1-2-6 (5 (12)3-4)13-7 (9,10)11/h1-3,12H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethoxy)phenol is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored at ambient temperature .

Scientific Research Applications

  • Electrochemical Reduction : Triclosan has been studied for its electrochemical reduction properties in dimethylformamide. The research focused on its direct reduction and proposed a mechanism based on the classic reduction of aryl halides, supported by theoretical calculations (Knust et al., 2010).

  • Formation of Chlorinated Organics : In the presence of free chlorine, triclosan can react to form chloroform and other chlorinated organics. This reaction is significant under conditions simulating drinking water treatment (Rule et al., 2005).

  • Molecular Basis of Activity : Triclosan's mechanism of action has been investigated, revealing its role in inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), crucial in lipid biosynthesis in bacteria (Levy et al., 1999).

  • Photocatalytic Transformation : Studies have explored the photocatalytic degradation of triclosan, focusing on reaction products, kinetics, and potential by-products of degradation processes (Schröder et al., 2020).

  • Electrochemical Oxidation and Toxicity Evaluation : Research has examined the electrochemical oxidation of triclosan using various electrodes, investigating the reaction mechanism and assessing the toxicity of the process (Mei et al., 2021).

  • Environmental Photochemistry : The environmental photochemistry of triclosan, including its indirect photoreactions, has been reevaluated, shedding light on its transformation pathways in surface waters (Bianco et al., 2015).

  • Thermal Stability and Molecular Dynamics : Triclosan's thermal stability and molecular dynamics in solid state have been studied using nuclear quadrupole resonance spectroscopy and DFT calculations (Latosinska et al., 2008).

  • Toxicity and Environmental Impact : Studies have assessed triclosan's toxicity to aquatic organisms and its environmental impact, including its occurrence, degradation, and transformation into more toxic compounds (Bedoux et al., 2012).

properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVJHMOKPZBOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethoxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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